molecular formula C16H13FN2O4 B2556974 N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(2-FLUOROPHENYL)METHYL]ETHANEDIAMIDE CAS No. 847240-24-8

N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(2-FLUOROPHENYL)METHYL]ETHANEDIAMIDE

Cat. No.: B2556974
CAS No.: 847240-24-8
M. Wt: 316.288
InChI Key: QGSRVRCXUKGBTL-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(2-FLUOROPHENYL)METHYL]ETHANEDIAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

Similar compounds have been reported to target microtubules and their component protein, tubulin . These targets play a crucial role in cell division and are often the focus of anticancer agents .

Mode of Action

It has been observed that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-fluorobenzyl)oxalamide may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given its potential interaction with microtubules and tubulin, it may impact pathways related to cell division and apoptosis . The downstream effects of these disruptions could include inhibited growth of cancer cells and induction of cell death.

Result of Action

Similar compounds have been observed to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-fluorobenzyl)oxalamide may have similar effects, potentially leading to inhibited growth and death of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(2-FLUOROPHENYL)METHYL]ETHANEDIAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorophenyl Group: This step involves the reaction of a fluorophenyl derivative with an appropriate amine.

    Coupling Reaction: The final step is the coupling of the benzodioxole and fluorophenyl intermediates under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(2-FLUOROPHENYL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(2-FLUOROPHENYL)METHYL]ETHANEDIAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(2-CHLOROPHENYL)METHYL]ETHANEDIAMIDE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(2-BROMOPHENYL)METHYL]ETHANEDIAMIDE

Uniqueness

Compared to its analogs, N-(2H-1,3-BENZODIOXOL-5-YL)-N’-[(2-FLUOROPHENYL)METHYL]ETHANEDIAMIDE exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4/c17-12-4-2-1-3-10(12)8-18-15(20)16(21)19-11-5-6-13-14(7-11)23-9-22-13/h1-7H,8-9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSRVRCXUKGBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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